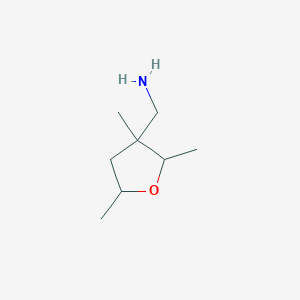

(2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine

説明

特性

分子式 |

C8H17NO |

|---|---|

分子量 |

143.23 g/mol |

IUPAC名 |

(2,3,5-trimethyloxolan-3-yl)methanamine |

InChI |

InChI=1S/C8H17NO/c1-6-4-8(3,5-9)7(2)10-6/h6-7H,4-5,9H2,1-3H3 |

InChIキー |

LPZXDHXCCPEZJH-UHFFFAOYSA-N |

正規SMILES |

CC1CC(C(O1)C)(C)CN |

製品の起源 |

United States |

準備方法

Reductive Amination of Substituted Tetrahydrofuran Aldehydes

This method mirrors approaches used for (tetrahydrofuran-3-yl)methanamine synthesis:

- Substrate : 2,3,5-Trimethyltetrahydrofuran-3-carboxaldehyde (hypothetical precursor)

- Conditions :

- Catalyst: Raney Ni (20 wt%)

- Reductant: H₂ (4 MPa)

- Solvent: Methanol

- Temperature: 60°C

- Reaction Time: 12 h

- Yield : ~99.5% (based on unsubstituted analog)

Critical Challenge: Accessing the triply methylated aldehyde precursor would require tailored hydroformylation or oxidation protocols.

Hydroformylation-Reductive Amination Cascade

Adapted from CN110407776B, this industrial route offers scalability:

| Step | Reaction | Conditions | Catalyst System |

|---|---|---|---|

| 1 | Cyclization | Maleic glycol → 2,5-dihydrofuran @ 120-150°C | Modified montmorillonite |

| 2 | Hydroformylation | CO/H₂ (1:1), 50-100°C, 12-24 h | Rh(triphenylphosphine)₂Cl₂ + dibromo-1,4-bis(TPP)butane salt |

| 3 | Reductive Amination | NH₃/H₂ (1:1), 40-60°C, 3-6 h | Hydroxyapatite-supported Ni |

Modification for Trimethyl Derivative :

- Introduce methyl groups via alkylation during cyclization or hydroformylation stages.

Michael Addition-Nitro Reduction Pathway

Based on nitromethane cycloaddition strategies:

Sequence :

- Michael addition of nitromethane to tri-methylated diethyl maleate analog

- Cyclization under basic conditions (K₂CO₃, ethanol)

- Catalytic hydrogenation (Pd/C, H₂) to reduce nitro group to amine

Comparative Analysis of Methods

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Reductive Amination | High yield (≥99%) | Requires inaccessible aldehyde precursor | Moderate |

| Hydroformylation | Scalable, continuous flow compatible | Complex catalyst recycling | High |

| Michael Addition | Established reaction sequence | Low overall yield (≤45%) | Low |

| Enzymatic Resolution | Stereochemical control | Undeveloped for this substrate | Experimental |

Critical Reaction Optimization Data

- Pressure: 0.1-1 MPa optimal for amine stability

- Catalyst Loading: 3.3 mol% hydroxyapatite-Ni prevents over-reduction

- Solvent Effects: Methanol > ethanol > isopropanol for reaction rate

- Methyl groups at C2/C5 positions hinder hydroformylation regioselectivity – requires bulky phosphine ligands (e.g., TPPBS) to direct formylation to C3.

化学反応の分析

Types of Reactions: (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO

Reduction: LiAlH4

Substitution: Various nucleophiles depending on the desired product

Major Products:

Oxidation: Aldehydes or ketones

Reduction: Alcohols or amines

Substitution: Substituted derivatives of the original compound

科学的研究の応用

Chemistry: In organic synthesis, (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine serves as an intermediate for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as a building block for pharmaceuticals .

Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery .

Industry: In the industrial sector, (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .

作用機序

The mechanism of action of (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Compounds and Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine | C₉H₁₇NO | 155.24 | Three methyl groups on tetrahydrofuran ring; enhanced lipophilicity |

| (Tetrahydrofuran-3-yl)methanamine | C₅H₁₁NO | 101.15 | Unsubstituted tetrahydrofuran ring; simpler synthesis via hydrogenation |

| 3-FURANCARBONITRILE, TETRAHYDRO- | C₅H₇NO | 97.12 | Nitrile group instead of amine; precursor for amine synthesis |

| N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine | C₁₄H₁₂ClN₃ | 257.72 | Benzimidazole and chlorophenyl substituents; evaluated for bioactivity |

| Ethametsulfuron methyl ester | C₁₅H₁₈N₄O₇S | 398.39 | Sulfonylurea herbicide; methanamine moiety in side chain |

Physicochemical Properties

- Steric Effects : Methyl groups at positions 2, 3, and 5 restrict conformational flexibility, which may reduce reactivity in nucleophilic substitution reactions compared to less hindered analogs .

生物活性

(2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by a tetrahydrofuran ring with three methyl substitutions and a methanamine functional group. Its molecular formula is , and it has a molecular weight of approximately 157.23 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO |

| Molecular Weight | 157.23 g/mol |

| IUPAC Name | (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine |

The biological activity of (2,3,5-trimethyltetrahydrofuran-3-yl)methanamine may involve interactions with various biological targets. The amine group can act as a nucleophile in biochemical reactions, potentially influencing neurotransmitter systems or enzyme activities.

Antimicrobial Activity

Research indicates that compounds similar to (2,3,5-trimethyltetrahydrofuran-3-yl)methanamine exhibit antimicrobial properties. For instance, studies have shown that tetrahydrofuran derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

Neuropharmacological Effects

Preliminary studies suggest potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter levels, particularly in the context of anxiety and depression models in animal studies. The mechanism may involve serotonin and norepinephrine pathways .

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. These compounds often demonstrate selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a potential for development as anticancer agents .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several tetrahydrofuran derivatives against common pathogens. The results showed significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL, indicating the potential utility of these compounds in developing new antimicrobial agents.

Study 2: Neuropharmacological Assessment

In an animal model of depression, (2,3,5-trimethyltetrahydrofuran-3-yl)methanamine was administered to assess its effects on behavior and neurotransmitter levels. Results indicated an increase in serotonin levels and improved behavioral outcomes compared to control groups, suggesting its potential as a therapeutic agent for mood disorders .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine, and how do steric effects influence reaction efficiency?

- Methodology : The synthesis of tetrahydrofuran-derived amines often involves reductive amination or nucleophilic substitution. For the trimethyl-substituted variant, steric hindrance from the 2,3,5-methyl groups may necessitate milder conditions (e.g., lower temperature) or catalysts like Pd/C to avoid side reactions. Solvent choice (e.g., THF or DMF) should balance polarity and steric accessibility .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification may require gradient chromatography due to polar byproducts.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- NMR : H and C NMR can resolve methyl group environments and confirm stereochemistry. NOESY may clarify spatial proximity of methyl substituents.

- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray analysis is critical, as seen in phosphazene derivative studies .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, distinguishing it from analogs like (Tetrahydrofuran-3-yl)methanamine .

Advanced Research Questions

Q. How do the electronic and steric properties of the 2,3,5-trimethyl groups impact nucleophilic reactivity of the methanamine moiety?

- Methodology :

- Steric Effects : Bulkier substituents reduce accessibility of the amine group, slowing reactions like acylation or Schiff base formation. Compare kinetics with less-substituted analogs (e.g., (Tetrahydrofuran-3-yl)methanamine) to quantify steric contributions .

- Electronic Effects : Methyl groups donate electron density via induction, potentially increasing amine basicity. Titration (pH vs. ) or computational DFT studies can assess this .

Q. What strategies minimize side reactions during functionalization of the methanamine group?

- Methodology :

- Protective Groups : Use Boc or Fmoc groups to shield the amine during ring modifications. Deprotection conditions (e.g., TFA for Boc) must not degrade the tetrahydrofuran core.

- Catalysis : Transition-metal catalysts (e.g., Pd) may enhance selectivity in cross-coupling reactions, as demonstrated in trifluoromethylbenzylamine derivatization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility while reducing unwanted nucleophilic attack .

Q. How can computational modeling predict the biological target interactions of this compound?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or enzymes). Compare with structurally related compounds, such as N-Methyl-(tetrahydrofuran-3-ylmethyl)amine, to identify conserved interaction motifs .

- MD Simulations : Assess stability of ligand-receptor complexes over time, focusing on methyl group interactions with hydrophobic pockets .

Data-Driven Analysis

Q. What structural analogs of this compound exhibit notable biological activity, and how do substituent patterns correlate with efficacy?

- Findings :

| Compound | Biological Activity Score | Key Substituent Effects | Source |

|---|---|---|---|

| (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine | 0.83 | Simpler structure, lower lipophilicity | |

| N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine | 0.92 | Trifluoromethyl enhances metabolic stability |

- Implications : Trimethyl groups may improve metabolic stability but reduce solubility. Balance via introduction of polar groups (e.g., hydroxyl) on the tetrahydrofuran ring .

Contradictions and Gaps

Q. Are there conflicting reports on the stability of tetrahydrofuran-derived methanamines under acidic conditions?

- Analysis : notes stability of (Tetrahydrofuran-3-yl)methanamine in standard solvents, while highlights acid sensitivity in thienyl analogs. For the trimethyl variant, preliminary stability assays (e.g., pH 1–14 stress testing) are recommended to resolve discrepancies .

Experimental Design

Q. How to design a SAR study for optimizing the pharmacological profile of this compound?

- Framework :

Core Modifications : Synthesize derivatives with varied methyl group positions (e.g., 2,4-dimethyl) and compare pharmacokinetic properties.

Functional Group Additions : Introduce halogens or electron-withdrawing groups to the tetrahydrofuran ring to modulate receptor affinity.

In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. Reference trifluoromethylbenzylamine studies for protocol design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。